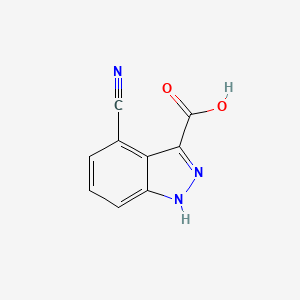
(1-Cyclopentyl-1H-imidazol-5-YL)methanol
Descripción general
Descripción
(1-Cyclopentyl-1H-imidazol-5-YL)methanol, also known as CPM, is a type of organic compound that has been used in various scientific research applications. CPM is an imidazole derivative and is composed of a cyclopentyl group and a methoxy group attached to an imidazole ring. It has been used in a wide range of experiments, from biological studies to chemical synthesis.
Aplicaciones Científicas De Investigación
Synthesis and Biomimetic Applications : A study by (Gaynor, McIntyre & Creutz, 2023) describes the synthesis of a related compound, (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol, through a multi-step process. This compound and its derivatives are potential precursors for the synthesis of biomimetic chelating ligands.
Chemical Synthesis of Imidazole Derivatives : The synthesis of (1-Methyl-1H-imidazol-2-yl) methanol derivatives is discussed in a study by (Ohta, Hayakawa, Nishimura & Okamoto, 1987). These derivatives can be converted into carbonyl compounds, indicating their potential in chemical synthesis and applications in organic chemistry.
Catalysis in Synthesis of Imidazoles : A paper by (Samai, Nandi, Singh & Singh, 2009) explores the use of L-Proline as an efficient catalyst for the one-pot synthesis of trisubstituted and tetrasubstituted imidazoles, which could be related to the synthesis routes of (1-Cyclopentyl-1H-imidazol-5-YL)methanol.
Utilization in Organic Synthesis : Research by (Sarki et al., 2021) discusses the use of methanol in the N-methylation of amines and transfer hydrogenation of nitroarenes. This could suggest potential applications in organic synthesis involving (1-Cyclopentyl-1H-imidazol-5-YL)methanol.
Catalysts for C-N Bond Formation : A study by (Donthireddy, Illam & Rit, 2020) on Ruthenium(II) complexes of heteroditopic N-heterocyclic carbene ligands for C-N bond formation could indicate potential applications in catalysis for reactions involving (1-Cyclopentyl-1H-imidazol-5-YL)methanol.
Green Organocatalysis : The use of imidazol-1-yl-acetic acid as a green bifunctional organocatalyst for the synthesis of compounds under solvent-free conditions is discussed in research by (Nazari et al., 2014). This could be relevant for eco-friendly synthesis methods involving (1-Cyclopentyl-1H-imidazol-5-YL)methanol.
Propiedades
IUPAC Name |
(3-cyclopentylimidazol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c12-6-9-5-10-7-11(9)8-3-1-2-4-8/h5,7-8,12H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKCWPPYXOHBLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=NC=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650281 | |
| Record name | (1-Cyclopentyl-1H-imidazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Cyclopentyl-1H-imidazol-5-YL)methanol | |
CAS RN |
915919-86-7 | |
| Record name | (1-Cyclopentyl-1H-imidazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-trifluorobenzophenone](/img/structure/B1614182.png)
![Cyclobutyl 2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone](/img/structure/B1614183.png)







